Ethyl 4-[(2-morpholin-4-ylacetyl)amino]benzoate;hydrochloride
Overview
Description
Ethyl 4-[(2-morpholin-4-ylacetyl)amino]benzoate;hydrochloride is a chemical compound with a complex structure that includes a morpholine ring, an acetyl group, and a benzoate ester
Preparation Methods
The synthesis of Ethyl 4-[(2-morpholin-4-ylacetyl)amino]benzoate;hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of ethyl 4-aminobenzoate with 2-chloroacetyl chloride to form ethyl 4-(2-chloroacetylamino)benzoate. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Chemical Reactions Analysis
Ethyl 4-[(2-morpholin-4-ylacetyl)amino]benzoate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Ethyl 4-[(2-morpholin-4-ylacetyl)amino]benzoate;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-morpholin-4-ylacetyl)amino]benzoate;hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The acetyl group may also play a role in modulating the compound’s biological effects by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 4-[(2-morpholin-4-ylacetyl)amino]benzoate;hydrochloride can be compared with other similar compounds such as:
Morpholine derivatives: These compounds share the morpholine ring structure and exhibit similar chemical reactivity and biological activities.
Benzoate esters: Compounds with benzoate ester groups have comparable chemical properties and are used in similar applications.
Acetylated amines: These compounds contain acetyl groups attached to amine functionalities and are studied for their diverse biological activities
This compound’s unique combination of functional groups makes it distinct from other similar compounds, providing it with a unique set of chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[(2-morpholin-4-ylacetyl)amino]benzoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4.ClH/c1-2-21-15(19)12-3-5-13(6-4-12)16-14(18)11-17-7-9-20-10-8-17;/h3-6H,2,7-11H2,1H3,(H,16,18);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCFIYLNYVDVGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCOCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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